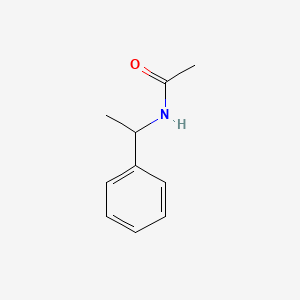
N-(1-Phenylethyl)acetamide
Übersicht
Beschreibung
N-(1-Phenylethyl)acetamide is a member of the acetamide class of compounds, resulting from the formal condensation of the amino group of 1-phenylethylamine with one mole equivalent of acetic acid . This compound is characterized by its molecular formula (C_{10}H_{13}NO) and a molecular weight of 163.22 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Wirkmechanismus
Target of Action
N-(1-Phenylethyl)acetamide is a complex compound with a variety of potential targets. One of the primary targets of this compound is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .
Mode of Action
It is known to negatively regulate the expression of the aliphatic amidase operon . This regulation occurs at the protein level, inhibiting the action of the Aliphatic amidase expression-regulating protein .
Biochemical Pathways
Based on the known metabolism of similar compounds, it can be anticipated that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that these properties may significantly impact the bioavailability of this compound .
Result of Action
It is known that the compound has the ability to regulate the expression of the aliphatic amidase operon, which could have significant effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(1-Phenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with acetic anhydride or acetyl chloride under basic conditions . The reaction typically proceeds as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOCH}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, which helps in achieving consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesic and anti-inflammatory drugs.
Industry: Utilized in the production of polymers and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
N-Phenylacetamide: Similar in structure but lacks the phenylethyl group.
N-(1-Phenylethyl)benzamide: Contains a benzamide group instead of an acetamide group.
N-(1-Phenylethyl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness: N-(1-Phenylethyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the phenylethyl group enhances its lipophilicity and potential biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-14-6 | |
| Record name | Acetamide, N-(1-phenylethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



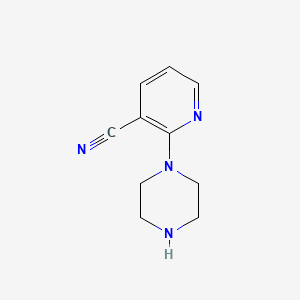
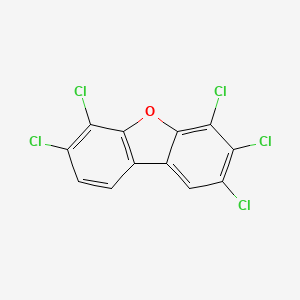
![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)
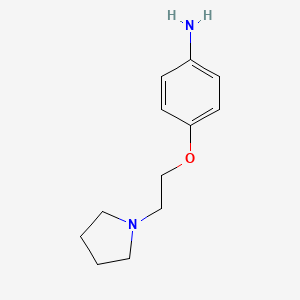

![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3023550.png)
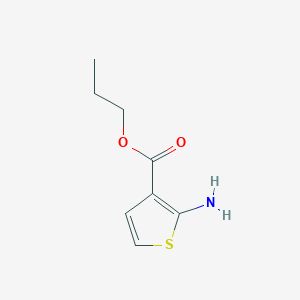

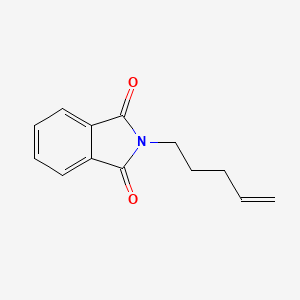

![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
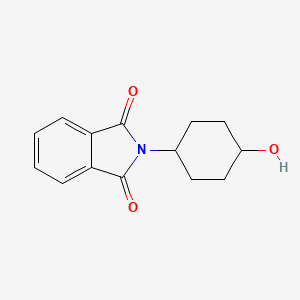
![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)
